molecular formula C31H26N2O10 B3263688 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine CAS No. 37805-86-0

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Cat. No.: B3263688
CAS No.: 37805-86-0
M. Wt: 586.5 g/mol
InChI Key: SHULCCQTYFCRIY-DLGLWYJGSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine is a purine nucleoside analog. This compound has garnered attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine typically involves the benzoylation of 5-methoxyuridine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis. This leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerase, thereby preventing the elongation of the DNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its methoxy group at the 5-position of the uridine ring distinguishes it from other similar compounds, providing it with unique biological activity .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24-,25-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULCCQTYFCRIY-DLGLWYJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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